molecular formula C19H19Br2FN4O B10903402 N~1~-(4-Bromo-2-fluorophenyl)-3-(3-bromo-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide

N~1~-(4-Bromo-2-fluorophenyl)-3-(3-bromo-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide

Cat. No.: B10903402
M. Wt: 498.2 g/mol
InChI Key: YNFHNVNWXQRKDB-UHFFFAOYSA-N
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Description

N~1~-(4-Bromo-2-fluorophenyl)-3-(3-bromo-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide is a synthetic compound that belongs to the class of adamantane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Bromo-2-fluorophenyl)-3-(3-bromo-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction.

    Substitution with 4-Bromo-2-fluorophenyl and 3-Bromo-1H-1,2,4-triazol-1-YL Groups: These groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.

    Purification Techniques: Techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Bromo-2-fluorophenyl)-3-(3-bromo-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or heterocyclic groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions.

    Material Science: Its unique structure makes it suitable for developing new materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

    Drug Development:

Medicine

    Antiviral Agents: Adamantane derivatives are known for their antiviral properties.

    Anticancer Agents: Research may explore its potential as an anticancer agent.

Industry

    Polymer Additives: Used as additives in polymer production to enhance properties.

    Coatings: Applied in coatings to improve durability and resistance.

Mechanism of Action

The mechanism of action of N1-(4-Bromo-2-fluorophenyl)-3-(3-bromo-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-Bromo-2-fluorophenyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide
  • N~1~-(4-Chloro-2-fluorophenyl)-3-(3-bromo-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide

Uniqueness

  • Structural Features : The presence of both bromo and fluoro groups in the phenyl ring.
  • Functional Properties : Unique reactivity and potential applications compared to similar compounds.

Properties

Molecular Formula

C19H19Br2FN4O

Molecular Weight

498.2 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-(3-bromo-1,2,4-triazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C19H19Br2FN4O/c20-13-1-2-15(14(22)4-13)24-16(27)18-5-11-3-12(6-18)8-19(7-11,9-18)26-10-23-17(21)25-26/h1-2,4,10-12H,3,5-9H2,(H,24,27)

InChI Key

YNFHNVNWXQRKDB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)NC5=C(C=C(C=C5)Br)F

Origin of Product

United States

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